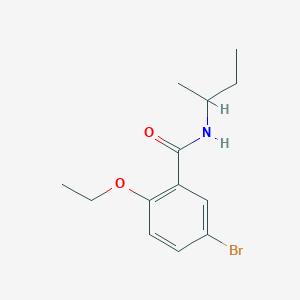![molecular formula C19H17FO5 B268652 4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)
4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate, commonly known as THFM-Bz-2-F, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. THFM-Bz-2-F is a derivative of benzoate, which is known for its wide range of biological activities.
Mécanisme D'action
The mechanism of action of THFM-Bz-2-F is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. THFM-Bz-2-F has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
THFM-Bz-2-F has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory molecules. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. THFM-Bz-2-F has been shown to induce cell death in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
THFM-Bz-2-F has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to the use of THFM-Bz-2-F in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited stability in certain conditions, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for the study of THFM-Bz-2-F. One potential direction is the development of new drugs for the treatment of various diseases. THFM-Bz-2-F has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of THFM-Bz-2-F in the field of materials science. THFM-Bz-2-F has been shown to have potential applications in the development of new materials with improved properties. Overall, the study of THFM-Bz-2-F has the potential to lead to the development of new drugs and materials with a wide range of applications.
Méthodes De Synthèse
The synthesis of THFM-Bz-2-F involves the reaction of 4-(hydroxymethyl)phenyl 2-fluorobenzoate with tetrahydro-2-furanmethanol in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product. The purity of the product is then verified using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
THFM-Bz-2-F has been studied extensively for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. THFM-Bz-2-F has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential applications in the field of materials science, where it has been used in the development of new materials with improved properties.
Propriétés
Nom du produit |
4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate |
|---|---|
Formule moléculaire |
C19H17FO5 |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
[4-(oxolan-2-ylmethoxycarbonyl)phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C19H17FO5/c20-17-6-2-1-5-16(17)19(22)25-14-9-7-13(8-10-14)18(21)24-12-15-4-3-11-23-15/h1-2,5-10,15H,3-4,11-12H2 |
Clé InChI |
MDFDSADPLRUZDS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
SMILES canonique |
C1CC(OC1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)

![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
![N-[2-(benzyloxy)phenyl]nicotinamide](/img/structure/B268587.png)

![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)
![N-[3-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B268591.png)